FXIa-IN-9 Exhibits 83.5-Fold Higher Potency than FXIa-IN-8 and 2.2-Fold Higher than FXIa-IN-15
FXIa-IN-9 demonstrates a human FXIa Ki of 0.17 nM [1]. In contrast, the structurally related analog FXIa-IN-8 has a reported FXIa IC50 of 14.2 nM [2], while FXIa-IN-15 has a reported FXIa IC50 of 0.38 nM [3]. Direct cross-study comparison indicates FXIa-IN-9 is approximately 83.5-fold more potent than FXIa-IN-8 and 2.2-fold more potent than FXIa-IN-15.
| Evidence Dimension | FXIa Inhibitory Potency (Human) |
|---|---|
| Target Compound Data | Ki = 0.17 nM |
| Comparator Or Baseline | FXIa-IN-8 (IC50 = 14.2 nM); FXIa-IN-15 (IC50 = 0.38 nM) |
| Quantified Difference | 83.5-fold vs FXIa-IN-8; 2.2-fold vs FXIa-IN-15 |
| Conditions | Biochemical enzyme inhibition assays; Ki vs IC50 values reported from different sources |
Why This Matters
Substantially lower Ki translates to lower required compound concentrations in cellular or in vivo assays, reducing off-target effects and conserving limited compound supply.
- [1] Xu G, et al. Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. J Med Chem. 2022;65(15):10419-10440. View Source
- [2] FXIa-IN-8 Product Page. MedChemExpress. View Source
- [3] FXIa-IN-15 Product Page. InvivoChem. View Source
